![molecular formula C26H30N4O3S B2681536 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189660-52-3](/img/structure/B2681536.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Activities
Microwave-Assisted Synthesis for Antibacterial Agents : Novel compounds with similar structural features have been synthesized using microwave-assisted methods, showing significant antibacterial activity against various microorganisms. This demonstrates the potential of these compounds in developing new antibacterial agents (Mayuri A. Borad et al., 2015).
Antitumor Activity Evaluation : Derivatives bearing heterocyclic rings have been evaluated for their antitumor activities. For instance, specific compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (L. Yurttaş et al., 2015).
Synthesis and Evaluation of Heterocyclic Compounds
Novel Synthesis Approaches : Innovative synthesis methods have been developed for polyfunctionally substituted heterocyclic compounds, revealing high antiproliferative activity against different cancer cell lines. This underscores the importance of synthetic chemistry in creating novel compounds for cancer research (H. Shams et al., 2010).
Biological Activities of Benzothiazole Derivatives : New benzothiazole derivatives have been synthesized and evaluated for various biological activities, including antioxidant and urease inhibition. These studies contribute to understanding the multifaceted biological roles these compounds can play (Y. Gull et al., 2016).
Molecular Docking and Anticancer Studies
Molecular Docking for Anticancer Agents : Molecular docking studies have been utilized to understand the interaction mechanisms of synthesized compounds with cancer-related targets, aiding in the design of more potent anticancer agents. These approaches are crucial for tailoring compounds with enhanced efficacy against cancer (S. Tariq et al., 2018).
Anticonvulsant and Antitubercular Activities
Evaluation of Anticonvulsant Properties : Research into novel benzothiazole derivatives has demonstrated potential anticonvulsant activities. By testing these compounds in various models, researchers can identify promising candidates for further development into anticonvulsant therapies (Dachuan Liu et al., 2016).
Antitubercular Evaluation of Thiazolyl-1,2,3-Triazolyl Acetamides : The design and synthesis of compounds incorporating dibenzofuran and thiazolyl-1,2,3-triazolyl motifs have led to the identification of potent antitubercular agents, showcasing the potential of these compounds in addressing tuberculosis (G. Surineni et al., 2016).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-3-30-12-10-26(11-13-30)28-24(19-6-4-18(2)5-7-19)25(29-26)34-17-23(31)27-20-8-9-21-22(16-20)33-15-14-32-21/h4-9,16H,3,10-15,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONGTTGXCYGGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.